Thalidomide-5'-O-C2-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-O-C2-alkyne is a derivative of thalidomide, a compound originally developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-O-C2-alkyne, have since been repurposed for various therapeutic applications, particularly in the treatment of cancers and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C2-alkyne typically involves the modification of the thalidomide molecule to introduce an alkyne group at the 5’-O position. This can be achieved through a series of chemical reactions, including halogenation of the starting material followed by an E2 elimination process to form the alkyne .
Industrial Production Methods
Industrial production of Thalidomide-5’-O-C2-alkyne involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-O-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted thalidomide derivatives
Scientific Research Applications
Thalidomide-5’-O-C2-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers, inflammatory diseases, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of Thalidomide-5’-O-C2-alkyne involves its interaction with molecular targets such as cereblon, a protein that plays a key role in the ubiquitin-proteasome system. By binding to cereblon, Thalidomide-5’-O-C2-alkyne modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is particularly relevant in the context of its anti-cancer and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thalidomide-5’-O-C2-alkyne include:
Thalidomide-5’-O-C2-acid: Another derivative with a carboxylic acid group instead of an alkyne.
Lenalidomide: A thalidomide analogue with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with similar therapeutic applications
Uniqueness
Thalidomide-5’-O-C2-alkyne is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H14N2O5 |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
5-but-3-ynoxy-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O5/c1-2-3-8-24-10-4-5-11-12(9-10)17(23)19(16(11)22)13-6-7-14(20)18-15(13)21/h1,4-5,9,13H,3,6-8H2,(H,18,20,21) |
InChI Key |
ZDLLDSJLIRFVHI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.